2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an ethoxy group (an ether), a pyrimidine ring (a type of heterocycle), and a trifluoromethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The pyrimidine ring is planar, while the ethoxy and trifluoromethoxyphenyl groups could add some three-dimensionality to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charges or polar groups .Scientific Research Applications
Anticancer Activity
Research has explored the synthesis of pyrimidine derivatives, including compounds with structural features similar to the one , for their potential as anticancer agents. A study on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives tested their anticancer activity across 60 cancer cell lines. One of the compounds showed significant growth inhibition against several cancer cell lines, indicating the potential utility of these derivatives in anticancer therapy (Al-Sanea et al., 2020).
Radiopharmaceutical Applications
Another domain of interest is the development of selective radioligands for imaging purposes, such as positron emission tomography (PET). A study described the radiosynthesis of a compound within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting its selective ligand properties for the translocator protein (18 kDa) and its potential in PET imaging to study various diseases (Dollé et al., 2008).
Anti-Inflammatory and Analgesic Agents
Further research has focused on synthesizing novel heterocyclic compounds derived from pyrimidine, aiming to investigate their analgesic and anti-inflammatory activities. The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone showed significant cyclooxygenase inhibition and analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antitumor Activities
The antitumor activities of compounds incorporating the pyrimidine structure have also been explored. One study synthesized derivatives to investigate their selective antitumor activities, demonstrating that certain configurations might contribute to their efficacy (Jing, 2011).
Metal Chelates and Antimicrobial Agents
Research into metal chelates with new pyrimidine derivatives has indicated potential applications in creating compounds with antimicrobial properties. The synthesis and characterization of metal chelates involving pyrimidine derivatives hint at their utility in developing new antimicrobial agents (Siddiqi & Nishat, 1998).
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular area (for example, as a potential drug), then future research could focus on optimizing its properties, studying its mechanism of action in more detail, and testing its effects in relevant biological systems .
Properties
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O5/c1-3-30-13-8-9-23-16-15(13)17(28)26(18(29)25(16)2)10-14(27)24-11-4-6-12(7-5-11)31-19(20,21)22/h4-9H,3,10H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGFDQKIKZSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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